molecular formula C16H5Cl7 B14318712 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene CAS No. 105568-42-1

1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene

Cat. No.: B14318712
CAS No.: 105568-42-1
M. Wt: 445.4 g/mol
InChI Key: ASGFTATTYKLYHE-UHFFFAOYSA-N
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Description

1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is a chlorinated organic compound known for its stability and persistence in the environment. It is part of the organochlorine family, which includes many compounds used historically as pesticides. The compound’s structure features multiple chlorine atoms, contributing to its chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene typically involves the chlorination of pyrene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyrene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. Safety measures are crucial due to the toxic nature of chlorine gas and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated pyrene derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce partially dechlorinated pyrene derivatives.

Scientific Research Applications

1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of polycyclic aromatic hydrocarbons.

    Biology: The compound’s interactions with biological systems are studied to understand its potential toxicological effects.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with cellular receptors.

    Industry: It is used in the development of materials with specific chemical resistance properties.

Mechanism of Action

The mechanism by which 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene exerts its effects involves its interaction with cellular components. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. Its high chlorine content makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Heptachlor: Another chlorinated compound used historically as a pesticide.

    Chlordane: A related organochlorine compound with similar chemical properties.

    Dieldrin: Another persistent organochlorine pesticide.

Uniqueness

1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it particularly useful in research and industrial applications where long-lasting effects are desired.

Properties

CAS No.

105568-42-1

Molecular Formula

C16H5Cl7

Molecular Weight

445.4 g/mol

IUPAC Name

1,3,4,5,5,6,8-heptachloro-4H-pyrene

InChI

InChI=1S/C16H5Cl7/c17-7-3-9(19)13-11-5(7)1-2-6-8(18)4-10(20)14(12(6)11)16(22,23)15(13)21/h1-4,15H

InChI Key

ASGFTATTYKLYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C(=CC(=C4C(C(C3=C(C=C2Cl)Cl)(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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